N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
N-[(2E)-6-Bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a benzothiazole-derived compound characterized by a bromo substituent at position 6, a methyl group at position 3, and an acetamide moiety at the 2-position. The (2E)-configuration indicates a planar geometry around the imine bond.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-6(14)12-10-13(2)8-4-3-7(11)5-9(8)15-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTNLKNOTFJBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the condensation of 6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazole with acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine using acidic or basic hydrolysis.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of the bacterial cell membrane. As an anticancer agent, it may interfere with cell division and induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzothiazole-Acetamide Derivatives
(a) N-(6-(5-Methylthiophen-2-yl)benzo[d]thiazol-2-yl)acetamide (3e)
- Structure : Features a 5-methylthiophene substituent at position 6 of the benzothiazole ring.
- Physicochemical Data :
- Melting point: 192–194°C
- NMR (¹H): δ 9.41 (s, 1H), 7.90 (s, 1H), 2.34 (s, 3H), 2.11 (s, 3H).
- EIMS: [M-H]⁻ at m/z 286.93.
(b) N-(6-Acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide
- Structure : Contains a 5-bromothiophene carboxamide substituent instead of acetamide.
- Synonym: ZINC11726450 (CAS: 851080-31-4).
(c) N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide
- Structure : Incorporates a sulfonic acid group (1,1,3-trioxo) and a 4-hydroxyphenylacetamide.
- Crystallography : Exhibits π-stacking (3.93 Å spacing) and hydrogen bonding (N–H⋯O, O–H⋯O).
- Key Difference : The sulfonic acid group enhances solubility but reduces lipophilicity compared to the bromine and methyl groups in the target compound .
(a) AChE/BChE Inhibitors
- Compound 3c (N-(5,6-methylenedioxybenzothiazole-2-yl)-2-piperazineacetamide):
(b) GSK-3 Inhibitors
- Compound 34 (N-(6-(5-mercapto-1,3,4-oxadiazol-2-yl)benzothiazol-2-yl)acetamide): Design: Includes a mercapto-oxadiazole group for kinase binding. Key Difference: The thiol group enables covalent binding, unlike the non-reactive acetamide in the target compound .
Physicochemical and Crystallographic Properties
Research Implications and Gaps
- Structural Insights : The bromine atom in the target compound may enhance halogen bonding in protein-ligand interactions, a feature absent in most analogues .
- Synthetic Challenges : Derivatives with bulky substituents (e.g., 5-bromothiophene) require optimized coupling conditions .
- Biological Potential: Prioritize assays for kinase or protease inhibition, leveraging the benzothiazole core’s versatility .
Biological Activity
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the bromo and methyl groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications at the 6-position of the benzothiazole ring enhance activity against various bacterial strains. The compound's structure allows it to inhibit key enzymes involved in bacterial metabolism, leading to bactericidal effects.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | E. coli | Moderate inhibition | |
| Benzothiazole derivatives | S. aureus | Significant inhibition |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It is hypothesized that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This modulation can lead to reduced inflammation in various models of inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), affecting downstream signaling pathways that regulate inflammation and pain perception .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated a notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, this compound demonstrated significant anti-inflammatory effects. The compound reduced levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
